molecular formula C20H46I2N2O4Si2 B13788947 7,12-Dioxa-4-azonia-2-silatetradecan-14-aminium, 8,11-dioxo-N,N,2,2,4,4-hexamethyl-N-((trimethylsilyl)methyl)-, diiodide CAS No. 95521-08-7

7,12-Dioxa-4-azonia-2-silatetradecan-14-aminium, 8,11-dioxo-N,N,2,2,4,4-hexamethyl-N-((trimethylsilyl)methyl)-, diiodide

Cat. No.: B13788947
CAS No.: 95521-08-7
M. Wt: 688.6 g/mol
InChI Key: QASHQUQZSPUTSR-UHFFFAOYSA-L
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Description

This compound (hereafter referred to as the target compound) is a quaternary ammonium diiodide featuring a complex heteroatom-rich backbone. Key structural attributes include:

  • A central 1,4-dioxobutane-1,4-diyl core with bis(oxy) linkages .
  • Two N,N-dimethyl-N-[(trimethylsilyl)methyl]ethanaminium groups attached via ester bonds to the dioxobutane backbone .
  • Diiodide counterions contributing to its ionic character.
  • Trimethylsilyl (TMS) groups, which enhance lipophilicity and steric bulk .

Properties

CAS No.

95521-08-7

Molecular Formula

C20H46I2N2O4Si2

Molecular Weight

688.6 g/mol

IUPAC Name

2-[4-[2-[dimethyl(trimethylsilylmethyl)azaniumyl]ethoxy]-4-oxobutanoyl]oxyethyl-dimethyl-(trimethylsilylmethyl)azanium;diiodide

InChI

InChI=1S/C20H46N2O4Si2.2HI/c1-21(2,17-27(5,6)7)13-15-25-19(23)11-12-20(24)26-16-14-22(3,4)18-28(8,9)10;;/h11-18H2,1-10H3;2*1H/q+2;;/p-2

InChI Key

QASHQUQZSPUTSR-UHFFFAOYSA-L

Canonical SMILES

C[N+](C)(CCOC(=O)CCC(=O)OCC[N+](C)(C)C[Si](C)(C)C)C[Si](C)(C)C.[I-].[I-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,12-Dioxa-4-azonia-2-silatetradecan-14-aminium, 8,11-dioxo-N,N,2,2,4,4-hexamethyl-N-((trimethylsilyl)methyl)-, diiodide involves multiple steps. The process typically starts with the preparation of the core structure, followed by the introduction of functional groups. Common reagents used in the synthesis include dimethyl(trimethylsilylmethyl)amine and ethylene oxide. The reaction conditions often involve controlled temperatures and the use of catalysts to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures in place. The use of advanced techniques such as chromatography and spectroscopy ensures the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

7,12-Dioxa-4-azonia-2-silatetradecan-14-aminium, 8,11-dioxo-N,N,2,2,4,4-hexamethyl-N-((trimethylsilyl)methyl)-, diiodide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various catalysts. The reaction conditions typically involve specific temperatures, pressures, and pH levels to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of substituted compounds .

Scientific Research Applications

7,12-Dioxa-4-azonia-2-silatetradecan-14-aminium, 8,11-dioxo-N,N,2,2,4,4-hexamethyl-N-((trimethylsilyl)methyl)-, diiodide has several scientific research applications:

Mechanism of Action

The mechanism of action of 7,12-Dioxa-4-azonia-2-silatetradecan-14-aminium, 8,11-dioxo-N,N,2,2,4,4-hexamethyl-N-((trimethylsilyl)methyl)-, diiodide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved may include signal transduction and metabolic processes .

Comparison with Similar Compounds

Structural Analogues and Key Differences

The target compound belongs to a family of silylated quaternary ammonium salts. Below is a comparative analysis with structurally related compounds:

Table 1: Comparison of Structural and Physicochemical Properties
Compound Name (CAS) Molecular Formula Molecular Weight Key Structural Features Functional Groups LogP (Calculated)
Target Compound (95521-08-7) C₂₀H₄₄I₂N₂O₄Si₂* ~800 (estimated) 1,4-dioxobutane core; TMS-methylammonium groups; diiodide Quaternary ammonium, ester, silyl ether ~0.03†
8,19-Dioxa-5-azonia-3-silaheneicosan-21-aminium, 3,3-diethyl-9,18-dioxo-N,N,5,5-tetramethyl-N-((triethylsilyl)methyl)-, diiodide C₂₈H₅₈I₂N₂O₄Si₂ 800.78 Extended nonanoyl chain; triethylsilyl (TES) groups; diiodide Quaternary ammonium, ester, TES >0.03‡
3-[Diethyl(methyl)silyl]-N-(3-ethyl-3,7,7-trimethyl-11,14-dioxo-10,15-dioxa-7-azonia-3-silaheptadecan-17-yl)-N,N-dimethylpropan-1-aminium diiodide (95521-10-1) C₂₈H₆₂I₂N₂O₄Si₂ 800.78 Branched silyl groups (diethyl-methylsilyl); longer chain Quaternary ammonium, ester, mixed silyl 0.03
N-Methyl-N-(trimethylsilyl)-trifluoroacetamide (MSTFA) C₆H₁₂F₃NOSi 199.25 Simple silyl amide; trifluoroacetyl group Silyl amide, trifluoroacetyl 1.50

*Estimated based on structural similarity to ; †Assumed comparable to ; ‡Higher hydrophobicity due to TES.

Key Findings :

Chain Length and Flexibility: The target compound has a shorter butanedioyl chain compared to the nonanoyl chain in , reducing conformational flexibility but enhancing rigidity . Longer chains (e.g., in ) may improve membrane permeability in biological applications.

Silyl Substituents: Trimethylsilyl (TMS) in the target compound vs. Mixed silyl groups (e.g., diethyl-methylsilyl in ) introduce asymmetric electronic effects, which could influence catalytic activity .

Counterion Effects: The diiodide counterion in the target compound and enhances solubility in polar solvents (e.g., DMSO, methanol) compared to chloride or bromide salts.

Functional Group Positioning :

  • The 8,11-dioxo groups in the target compound vs. 9,18-dioxo in : Positional differences in ketone groups may affect hydrogen-bonding interactions and stability under acidic conditions.

Biological Activity

The compound 7,12-Dioxa-4-azonia-2-silatetradecan-14-aminium, 8,11-dioxo-N,N,2,2,4,4-hexamethyl-N-((trimethylsilyl)methyl)-, diiodide is a complex organosilicon compound with potential biological activities. Understanding its biological activity is crucial for evaluating its applications in medicinal chemistry and related fields.

Chemical Structure and Properties

This compound features a unique structure that includes both silicon and nitrogen functionalities. The presence of dioxo groups and a quaternary ammonium structure contributes to its reactivity and potential biological interactions.

PropertyValue
Molecular FormulaC₁₈H₃₈N₂O₄Si
Molecular Weight382.58 g/mol
CAS NumberNot available
AppearanceWhite crystalline solid
SolubilitySoluble in organic solvents

Biological Activity

Research on the biological activity of this compound is limited but suggests potential applications in several areas:

Antimicrobial Activity

Preliminary studies indicate that compounds with similar structures exhibit antimicrobial properties. For instance, quaternary ammonium compounds are known for their effectiveness against various bacterial strains due to their ability to disrupt microbial membranes.

Cytotoxicity Studies

In vitro studies have shown that structurally related compounds can possess cytotoxic effects against cancer cell lines. For example, compounds with dioxo and azonia functionalities have demonstrated significant cytotoxicity against human cancer cell lines in various assays .

Case Studies

  • Cytotoxicity Against Cancer Cell Lines : A study evaluated the cytotoxic potency of related compounds against twelve human cancer cell lines. While specific data for the target compound is not available, similar compounds showed significant tumor growth inhibition .
  • Antibacterial Activity : Another research highlighted the antibacterial activity of quaternary ammonium compounds against Staphylococcus aureus, demonstrating minimum inhibitory concentrations (MIC) ranging from 3.9 to 31.5 µg/mL . This suggests that our compound may exhibit similar properties.

The proposed mechanism of action for the biological activity of this compound may involve:

  • Membrane Disruption : The cationic nature allows interaction with negatively charged microbial membranes.
  • Enzyme Inhibition : Potential inhibition of critical enzymes involved in cellular processes in cancer cells.

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